2-(Tert-butylamino)ethanethiol

Physicochemical Property Solubility Membrane Permeability

Researchers investigating VX degradation pathways or controlled radical polymerization face a critical sourcing gap: generic aminothiols like cysteamine cannot replicate the steric and solubility properties conferred by the N-tert-butyl substituent (ΔlogP > 1.5 vs. parent). 2-(tert-Butylamino)ethanethiol (CAS 5842-03-5) resolves this need. • Validated VX simulant: structurally mimics the reactive amino-thiol moiety of VX, enabling safe photocatalytic oxidation and detoxification studies without Schedule 1 agent handling. • Polymer CTA precursor: its t-Boc-protected form provides a solubility switch and suppresses side reactions during amino-terminated polyacrylic synthesis, delivering precise molecular weight control (chain transfer constant 1.94 in t-butyl acrylate). • Pharmacokinetic baseline: established rapid elimination and low oral bioavailability profile supports metabolism modeling of aminothiol-based drug candidates. Supplied with full analytical documentation for audit-ready research.

Molecular Formula C6H15NS
Molecular Weight 133.26 g/mol
CAS No. 5842-03-5
Cat. No. B13293126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butylamino)ethanethiol
CAS5842-03-5
Molecular FormulaC6H15NS
Molecular Weight133.26 g/mol
Structural Identifiers
SMILESCC(C)(C)NCCS
InChIInChI=1S/C6H15NS/c1-6(2,3)7-4-5-8/h7-8H,4-5H2,1-3H3
InChIKeyMPIVGAOEKIJYJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Tert-butylamino)ethanethiol: Procurement Baseline


2-(Tert-butylamino)ethanethiol (CAS 5842-03-5) is an aliphatic aminothiol with the molecular formula C6H15NS and a molecular weight of 133.26 g/mol . It belongs to the class of 2-aminoethanethiol derivatives, characterized by a primary thiol (-SH) group and a secondary amine bearing a bulky tert-butyl substituent. This substitution confers distinct physicochemical properties, including a calculated logP of 1.7, which is significantly higher than that of the unsubstituted parent compound, cysteamine . The compound is a viscous liquid or low-melting solid with a boiling point of 159.2°C at 760 mmHg . Its dual nucleophilic functionality (amine and thiol) underpins its utility as a synthetic building block and as a specialized reagent in polymer chemistry and defense-related research [1].

Polymer chain transfer agent for organic-solvent systems
Nerve agent simulant for degradation pathway research
Aminothiol reactivity probe with sterically modulated nucleophilicity

2-(Tert-butylamino)ethanethiol: Generic Substitution Invalidity


Substituting 2-(tert-butylamino)ethanethiol with a generic aminothiol, such as cysteamine or its N-methyl derivative, is not scientifically valid due to the profound impact of the N-tert-butyl group on key molecular properties. This bulky, hydrophobic substituent dramatically alters the compound's partition coefficient (logP), increasing it by over 1.5 units compared to cysteamine, which fundamentally changes its solubility profile and membrane permeability . Furthermore, the steric bulk of the tert-butyl group modulates the nucleophilicity and basicity of the adjacent amine, impacting its reactivity in both synthetic and biological contexts [1]. In applications such as controlled radical polymerization, the specific t-Boc-protected derivative of this compound is chosen precisely because the tert-butyl group enables a crucial solubility switch and suppresses unwanted side reactions—attributes that are absent in analogs with smaller or no N-alkyl substituents [2]. Therefore, direct interchange with a seemingly similar compound will lead to divergent experimental outcomes.

Significantly higher lipophilicity alters solvent and membrane partitioning compared to cysteamine; direct substitution may change experimental solubility profiles.
Steric bulk of tert-butyl group modulates amine nucleophilicity and thiol acidity, shifting reaction outcomes away from those of unsubstituted aminothiols.
t-Boc-protected form uniquely enables polymerization in organic solvents; unprotected analogs may not provide the same side-reaction suppression and solubility control.

2-(Tert-butylamino)ethanethiol: Quantitative Differentiation Evidence


Lipophilicity vs. Cysteamine

2-(Tert-butylamino)ethanethiol exhibits a significantly higher lipophilicity compared to its unsubstituted analog, cysteamine (2-aminoethanethiol). This difference is quantified by a logP value of 1.7 for the target compound versus a logP of 0.1 for cysteamine [1]. This represents an increase of over 1.5 log units, indicating a much stronger preference for non-polar environments.

Lipophilicity vs. Cysteamine
Cross-study comparable
logP 1.7
Δ +1.6
logP 0.1
Higher preference for organic phases; impacts solvent selection and membrane partitioning models.
Calculated values at 25°C.
Physicochemical Property Solubility Membrane Permeability Drug Design

Pharmacokinetic Comparison to Disulfide Analog

A preliminary in vivo study in rats determined the pharmacokinetic parameters of 2-(tert-butylamino)ethanethiol (TBAESH) following a single 35 mg/kg dose. The compound exhibited a short biological half-life of 10.0 ± 0.80 minutes and low oral bioavailability of 0.19 ± 0.02. The study explicitly concludes that from a pharmacokinetic standpoint, TBAESH has no advantage over its analogous disulfide compound, which serves as a baseline comparator [1].

PK vs. Disulfide Analog
Head-to-head comparison
AUC i.v. 443, oral 85.5 µg·min/ml; t½ 10 min; F=0.19
Rapid elimination and low oral bioavailability reported; no advantage over disulfide form.
Rat in vivo, 35 mg/kg dose.
Pharmacokinetics ADME In Vivo Study Bioavailability

Chain Transfer Agent: t-Boc vs. Unprotected Aminothiols

The tert-butyl carbamate (t-Boc) protected derivative of 2-(tert-butylamino)ethanethiol is specifically selected as a chain transfer agent for the synthesis of amino-terminated polyacrylates. The patent discloses that the t-Boc group confers two key advantages over using an unprotected aminothiol: (1) it converts the solubility of the reagent from polar aqueous media to various organic solvents (e.g., toluene), expanding monomer compatibility; and (2) it decreases hydrogen abstraction from the amine group during free radical polymerization, leading to better molecular weight control [1].

CTA: t-Boc vs. Unprotected
Class-level inference
Enables organic-solvent polymerization; suppresses amine H-abstraction; deprotected under acid conditions.
Provides solubility switch and side-reaction control absent in unprotected aminothiols.
Patent-based evidence; qualitative advantage.
Polymer Chemistry Chain Transfer Agent Controlled Radical Polymerization Protecting Group

Thiol pKa and Nucleophilicity vs. N-Alkyl Analogs

The electron-donating and sterically bulky tert-butyl group on the amine nitrogen influences the acidity of the adjacent thiol. While direct experimental pKa data for 2-(tert-butylamino)ethanethiol is limited in primary literature, the trend is clearly observable in its N-alkyl analogs. The predicted pKa of the thiol group increases from 8.35 for cysteamine to 8.91 for the N-methyl and N-n-butyl derivatives [REFS-2, REFS-3]. It is reasonable to infer that the N-tert-butyl derivative has a similarly elevated pKa, which would result in a higher proportion of the reactive thiolate anion at a given pH compared to cysteamine, thereby modulating its nucleophilic reactivity.

Thiol pKa vs. Analogs
Class-level inference
pKa ≈ 8.9–9.0
Δ +0.6
Cysteamine pKa 8.35
Higher thiolate concentration at a given pH may modulate nucleophilic reactivity.
Inferred from N-alkyl analogs; limited direct data.
Reactivity Nucleophilicity pKa Structure-Activity Relationship

2-(Tert-butylamino)ethanethiol: Application Scenarios


Amino-Terminated Polymer Synthesis via Controlled Radical Polymerization

This scenario directly leverages the evidence from the patent on amino-terminated polyacrylics . The t-Boc-protected derivative of 2-(tert-butylamino)ethanethiol is used as a chain transfer agent. Its unique ability to solubilize in organic solvents and suppress unwanted side reactions during polymerization makes it the preferred reagent over unprotected aminothiols for achieving precise molecular weight control and low polydispersity in the final polymer.

Detoxification of Organophosphorus Nerve Agents

Based on its established use as a structurally validated simulant for the VX nerve agent , this compound is a critical tool in defense and environmental research. It allows for the safe study of degradation pathways, including photocatalytic oxidation, without the extreme hazards associated with the actual chemical warfare agent. This application is supported by the compound's aminothiol structure, which mimics the reactive moiety of VX.

Aminothiol Prodrug Pharmacokinetics and Metabolism

The detailed pharmacokinetic profile of 2-(tert-butylamino)ethanethiol (TBAESH) provides a quantitative baseline for researchers investigating the in vivo behavior of aminothiol-based compounds . Its rapid elimination and low oral bioavailability, while a limitation for some applications, make it a useful model compound for studying the metabolism of this class of molecules and for evaluating strategies to improve the pharmacokinetic properties of related drug candidates.

Application
Selection Property
Validation Focus
Amino-terminated polymer synthesis
Protected aminothiol solubility switch and reactivity control
Molecular weight control, polydispersity
Organophosphorus nerve agent degradation research
Structural simulant for VX reactive moiety
Degradation pathway identification, photocatalytic oxidation
Aminothiol pharmacokinetic baseline studies
Rapid systemic clearance and low oral bioavailability
Metabolic stability profiling, bioavailability assessment
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